molecular formula C14H20ClNO3 B3855235 4-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]morpholine

4-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]morpholine

Cat. No.: B3855235
M. Wt: 285.76 g/mol
InChI Key: QXYXPDHTVLMMHO-UHFFFAOYSA-N
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Description

4-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]morpholine is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a morpholine ring attached to a chlorophenoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]morpholine typically involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with morpholine in the presence of a suitable base, such as sodium hydroxide, to yield the final product. The reaction conditions generally include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of corresponding phenolic compounds.

    Reduction: Formation of reduced morpholine derivatives.

    Substitution: Formation of substituted phenoxyethoxy derivatives.

Scientific Research Applications

4-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]morpholine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 4-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]morpholine
  • 4-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]morpholine

Uniqueness

4-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]morpholine is unique due to its specific structural features, such as the presence of a chlorophenoxy group and a morpholine ring. These features confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO3/c15-13-3-1-2-4-14(13)19-12-11-18-10-7-16-5-8-17-9-6-16/h1-4H,5-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYXPDHTVLMMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOCCOC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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